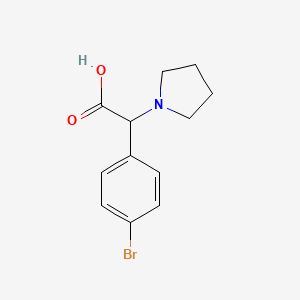

2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCJVKGBEMXJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490027-02-6 | |

| Record name | 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

[1]

Executive Summary

The target molecule, 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid , represents a specific class of non-natural

This guide presents two orthogonal synthetic pathways selected for their operational reliability:

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into available precursors.[1] The analysis reveals two primary disconnections: the C–C bond formation (via Boronic acid) and the C–N bond formation (via Alkylation).

Figure 1: Retrosynthetic tree illustrating the convergent Petasis route (Green) versus the linear Substitution route (Yellow).[1]

Method A: The Petasis Borono-Mannich Reaction (Discovery Route)

Best for: High-throughput synthesis, green chemistry compliance, and avoiding toxic halogenating agents.[1]

Mechanistic Insight

The Petasis reaction is a multicomponent coupling of an amine, a carbonyl (glyoxylic acid), and an organoboronic acid.

-

Condensation: Pyrrolidine condenses with glyoxylic acid to form an iminium ion.[1]

-

Boronate Formation: The carboxylic acid moiety coordinates with the boron atom, activating the aryl group.[1]

-

Intramolecular Transfer: The aryl group migrates from boron to the electrophilic iminium carbon, forming the C–C bond irreversibly.[1]

Experimental Protocol

Reagents:

-

Pyrrolidine (1.0 equiv)

-

Glyoxylic acid monohydrate (1.0 equiv)

-

4-Bromophenylboronic acid (1.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP)[2]

Step-by-Step Workflow:

-

Solvation: In a round-bottom flask, dissolve glyoxylic acid monohydrate (10 mmol) in DCM (20 mL).

-

Amine Addition: Add pyrrolidine (10 mmol) dropwise. Stir for 10 minutes at room temperature (RT) to allow iminium formation. Note: The solution may warm slightly.

-

Boronic Acid Addition: Add 4-bromophenylboronic acid (10 mmol) in one portion.

-

Reaction: Stir vigorously at RT for 12–24 hours.

-

Optimization: If conversion is slow, adding 10-20% HFIP (hexafluoroisopropanol) can significantly accelerate the reaction rate due to its H-bond donating ability [1].[1]

-

-

Work-up: The product often precipitates as a zwitterionic solid.[1] Filter the solid and wash with cold DCM and Et2O.[1]

-

Purification: If no precipitate forms, evaporate the solvent and purify via ion-exchange chromatography (Dowex 50W) or recrystallization from Ethanol/Water.[1]

Method B: Classical Nucleophilic Substitution (Scale-Up Route)

Best for: Multi-gram to kilogram synthesis, utilizing cheap starting materials.[1]

Strategic Modification: The Ester Logic

Direct alkylation of

Workflow Diagram

Figure 2: Four-step linear synthesis designed for process control and scalability.

Detailed Protocol

Step 1: Esterification[1][3]

-

Reactants: 4-Bromophenylacetic acid (50 g), Methanol (250 mL), Thionyl Chloride (

, 1.2 equiv).[1] -

Procedure: Cool MeOH to 0°C. Add

dropwise (exothermic). Add acid.[1][2][4][5][6] Reflux for 3 hours. Concentrate to yield Methyl 4-bromophenylacetate .[1]

Step 2: Radical

-Bromination (Wohl-Ziegler)[1]

-

Rationale: We use N-Bromosuccinimide (NBS) instead of

to avoid aromatic bromination.[1] -

Reactants: Methyl ester (from Step 1), NBS (1.05 equiv), AIBN (0.05 equiv),

or Trifluorotoluene (greener alternative).[1] -

Procedure:

Step 3: Nucleophilic Substitution (

)

-

Critical Control: Use excess pyrrolidine. One equivalent acts as the nucleophile; the second acts as a base to scavenge HBr.

-

Reactants:

-Bromo ester (1.0 equiv), Pyrrolidine (2.5 equiv), THF or Toluene.[1] -

Procedure:

Step 4: Hydrolysis[1][4]

Analytical Comparison of Methods

| Feature | Petasis Route (Method A) | Substitution Route (Method B) |

| Step Count | 1 (Convergent) | 4 (Linear) |

| Atom Economy | High (Water is only byproduct) | Low (Succinimide, salts generated) |

| Purification | Precipitation/Crystallization | Extraction + Chromatography |

| Scalability | Moderate (Boronic acids are expensive) | High (Reagents are commodities) |

| Stereocontrol | Possible with chiral amines/catalysts [2] | Racemic (requires resolution) |

Safety & Compliance

-

Pyrrolidine: Highly flammable and corrosive.[1] Use in a fume hood.[1]

-

Boronic Acids: Generally low toxicity but should be handled with gloves.[1]

-

NBS/AIBN: Radical initiators.[1] AIBN can liberate nitrogen gas rapidly; ensure proper venting.[1]

-

Alpha-Halo Esters: Potent lachrymators (tear gas agents).[1] Handle with extreme care.

References

-

Candeias, N. R., et al. (2010).[1] "Hexafluoroisopropanol as a highly efficient solvent for the Petasis-Borono-Mannich reaction."[1] Chemical Communications, 46, 2402-2404.[1]

-

Petasis, N. A., & Akritopoulou, I. (1993).[1] "The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines." Tetrahedron Letters, 34(4), 583-586.[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for HVZ and NBS bromination protocols).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd Edition). Oxford University Press.[1] (Mechanistic grounding for Enolate alkylation and SN2 reactions).

Sources

- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Petasis Reaction [organic-chemistry.org]

Technical Monograph: 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

The following technical guide is structured as a high-level research monograph for 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid , a specialized amino acid scaffold used in medicinal chemistry.

Executive Summary

This compound (often referred to as 4-Bromo-α-pyrrolidinophenylacetic acid) is a non-proteinogenic amino acid derivative featuring three distinct chemical handles: a carboxylic acid, a tertiary pyrrolidine amine, and an aryl bromide. This compound serves as a critical bifunctional scaffold in drug discovery, particularly in the synthesis of peptidomimetics, synthetic analgesics, and complex heterocyclic building blocks.

Its unique structure allows for orthogonal functionalization: the aryl bromide facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino-acid backbone allows for peptide coupling or cyclization into lactams. This guide details its physicochemical profile, validated synthetic pathways, and reactivity logic.

Physicochemical Profile

The compound exists as a zwitterion at neutral pH, influencing its solubility and extraction protocols.

| Property | Value (Predicted/Experimental) | Significance |

| IUPAC Name | This compound | Official nomenclature |

| Molecular Formula | C₁₂H₁₄BrNO₂ | Stoichiometry |

| Molecular Weight | 284.15 g/mol | Mass spectrometry target |

| Appearance | White to off-white crystalline solid | Visual purity check |

| pKa (Acid) | ~2.1 (Carboxylic acid) | Ionization state at pH < 2 |

| pKa (Base) | ~9.2 (Pyrrolidine nitrogen) | Ionization state at pH > 9 |

| LogP | 1.8 – 2.2 | Lipophilicity; membrane permeability |

| Solubility | Soluble in dilute acid/base, MeOH, DMSO | Formulation and assay compatibility |

| H-Bond Donors | 1 (COOH) | Interaction potential |

| H-Bond Acceptors | 3 (N, C=O, OH) | Interaction potential |

Synthetic Methodologies

Two primary pathways are established for the synthesis of this scaffold. The Petasis Borono-Mannich reaction is preferred for its atom economy and mild conditions, while the Strecker Synthesis offers a traditional route scalable for industrial production.

Method A: Petasis Borono-Mannich Reaction (Preferred)

This multicomponent reaction (MCR) couples an organoboronic acid, an amine, and glyoxylic acid.

-

Reagents: 4-Bromophenylboronic acid, Pyrrolidine, Glyoxylic acid monohydrate.

-

Solvent: Ethanol or Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP).

-

Mechanism: Formation of an iminium ion intermediate followed by the nucleophilic addition of the organoboron species.

Method B: Strecker Synthesis

-

Step 1: Condensation of 4-bromobenzaldehyde with pyrrolidine and trimethylsilyl cyanide (TMSCN) to form the

-aminonitrile. -

Step 2: Acid-catalyzed hydrolysis (HCl/H₂O) of the nitrile to the carboxylic acid.

Method C: -Halo Substitution

-

Reagents: 4-Bromophenylacetic acid, Bromine/PBr₃ (Hell-Volhard-Zelinsky conditions), followed by nucleophilic substitution with pyrrolidine.

-

Note: This method often suffers from elimination side reactions and is less chemoselective than the Petasis route.

Visualization: Synthetic Pathways

Caption: Comparative synthetic workflows: The convergent Petasis MCR (Left) vs. the linear Strecker Synthesis (Right).

Reactivity & Derivatization Profile

The compound is a "divergent intermediate," meaning it can be elaborated in multiple directions depending on the desired pharmacophore.

Carboxylic Acid Functionalization

-

Amide Coupling: Activation with HATU/EDC allows coupling to amines, generating complex amides (common in analgesic research).

-

Esterification: Reaction with thionyl chloride and alcohols (MeOH, EtOH) yields esters, improving lipophilicity for blood-brain barrier (BBB) penetration studies.

Aryl Bromide Cross-Coupling

The para-bromo substituent is an excellent handle for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

-

Buchwald-Hartwig: Amination to introduce secondary/tertiary amines at the para position.

Pyrrolidine Ring Modifications

-

Salt Formation: Treatment with HCl or fumaric acid generates stable crystalline salts for storage.

-

Oxidation: Metabolic studies often investigate the N-oxide or hydroxylation of the pyrrolidine ring [1].

Visualization: Reactivity Logic

Caption: Divergent synthesis map showing the three primary vectors for chemical elaboration.

Analytical Characterization (Expected)

To validate the synthesis of this compound, the following spectroscopic signatures are diagnostic.

¹H NMR (400 MHz, DMSO-d₆)

- 12.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

- 7.55 ppm (d, 2H): Aryl protons ortho to Bromine.

- 7.35 ppm (d, 2H): Aryl protons meta to Bromine.

-

4.10 ppm (s, 1H): Chiral

-

2.40–2.60 ppm (m, 4H): Pyrrolidine

-

1.65–1.75 ppm (m, 4H): Pyrrolidine

Mass Spectrometry (ESI+)

-

[M+H]⁺: 284.0 and 286.0 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

-

Fragmentation: Loss of COOH (M-45) is a common fragmentation pathway in MS/MS.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). The compound is a substituted amino acid but should be treated as a potential bioactive agent.

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the pyrrolidine ring.

-

Disposal: Halogenated organic waste streams.

References

-

Metabolic Profiling of Pyrrolidinyl Cathinones. Source: National Institutes of Health (NIH) / Int. J. Mol.[1] Sci. Context: Discusses the metabolism of structurally related pyrrolidine compounds (e.g., hydroxylation of the pyrrolidine ring), relevant for stability studies of this acid scaffold. URL:[Link]

-

Petasis Borono-Mannich Reaction Applications. Source: National Science Foundation (NSF) / Org. Lett. Context: Validates the use of boronic acids and glyoxylic acid for synthesizing alpha-amino acids. URL:[Link]

-

4-Bromophenylacetic Acid (Precursor Data). Source: PubChem / Sigma-Aldrich Context:[2] Provides baseline physicochemical data for the phenylacetic acid backbone used in the Strecker synthesis pathway. URL:[Link]

-

4-Bromophenylboronic Acid (Precursor Data). Source: PubChem Context:[2][3] Technical data for the key reagent in the Petasis synthesis route. URL:[Link]

Sources

- 1. Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (C12H14BrNO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive exploration of the potential therapeutic applications of the novel chemical entity, 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid. While direct pharmacological data for this specific molecule is not yet publicly available, its structural motifs—a pyrrolidine ring and a bromophenyl group—are well-represented in a multitude of clinically significant and investigational compounds. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a key pharmacophore for a wide range of biological targets.[1][2] Concurrently, the inclusion of a halogenated phenyl ring, specifically a bromophenyl group, is a common strategy to enhance binding affinity and modulate metabolic stability. This guide synthesizes existing knowledge on structurally related compounds to hypothesize and propose a structured, multi-pronged research plan for the systematic evaluation of this compound. We will delineate potential therapeutic areas, identify high-probability molecular targets, and provide detailed, actionable experimental workflows for the validation of these hypotheses. The primary objective is to furnish a robust scientific framework to accelerate the investigation and potential development of this promising compound.

Introduction to this compound

The compound this compound is a synthetic small molecule characterized by a central acetic acid moiety substituted with both a 4-bromophenyl group and a pyrrolidin-1-yl group at the alpha-carbon.

Chemical Structure:

-

Pyrrolidine Ring: A five-membered, saturated nitrogen-containing heterocycle. This motif is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor, and the ring's stereochemistry can be exploited to achieve target selectivity.[1]

-

4-Bromophenyl Group: An aromatic phenyl ring substituted with a bromine atom at the para position. Halogenation is a frequently employed tactic in drug design to enhance binding affinity through halogen bonding and other non-covalent interactions. It can also influence the compound's lipophilicity and metabolic profile. Brominated pyrrole alkaloids, for instance, have been shown to target bacterial enzymes.[3]

-

Acetic Acid Moiety: A carboxylic acid group that can participate in ionic interactions and hydrogen bonding, often serving as a key anchoring point to a target protein's active site.

The convergence of these structural features suggests that this compound is a compelling candidate for biological screening across a spectrum of therapeutic areas. The diverse pharmacological activities of pyrrolidine derivatives—spanning anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) applications—provide a fertile ground for hypothesis-driven investigation.[4][5]

Proposed Potential Therapeutic Targets and Rationale

Based on an extensive review of the literature on structurally analogous compounds, we have identified four primary therapeutic areas for initial investigation.

Central Nervous System (CNS) Disorders

The pyrrolidine ring is a common feature in many CNS-active agents.[6] Its structural rigidity and basic nitrogen atom make it an ideal scaffold for interacting with neurotransmitter transporters and receptors.

-

Potential Target: Monoamine Transporters (Dopamine Transporter - DAT, Norepinephrine Transporter - NET)

-

Rationale: Compounds such as Pyrovalerone, which feature a 2-(pyrrolidin-1-yl)pentan-1-one core, are potent inhibitors of both DAT and NET.[7] The structural similarity of this compound to these cathinone derivatives suggests a high probability of interaction with these critical monoamine transporters, which are validated targets for conditions like ADHD, depression, and substance abuse disorders.

-

-

Potential Target: Serotonin 5-HT2A Receptor

-

Rationale: A growing body of evidence implicates the 5-HT2A receptor in the pathophysiology of various mental illnesses.[8] Novel pyrrolidine-indole derivatives have been developed as selective 5-HT2A receptor modulators for the potential treatment of psychosis and depression.[9] The subject compound should be evaluated for its agonist or antagonist activity at this receptor.

-

-

Potential Target: Voltage-Gated Sodium and Calcium Channels

Infectious Diseases

The search for novel antimicrobial agents is a global health priority. Pyrrolidine derivatives have shown promise in this arena.

-

Potential Target: Bacterial DNA Gyrase and Topoisomerase IV

-

Rationale: These essential bacterial enzymes are the targets of fluoroquinolone antibiotics. Recently, 1,2,4-oxadiazole pyrrolidine derivatives have been synthesized and shown to inhibit E. coli DNA gyrase.[5] The unique structure of our compound warrants investigation against these validated bacterial targets.

-

-

Potential Target: Bacterial Sortase A

-

Rationale: Sortase A is a bacterial transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria, making it an attractive target for anti-infective therapy. The bromophenyl moiety is of particular interest here, as brominated compounds have demonstrated the ability to covalently modify cysteine residues in bacterial enzyme active sites, such as Cys184 in Sortase A.[3]

-

Metabolic Disorders

-

Potential Target: Dipeptidyl Peptidase IV (DPP-IV)

-

Rationale: DPP-IV inhibitors are an established class of oral hypoglycemic agents for the treatment of type 2 diabetes. A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have been reported as potent and selective DPP-IV inhibitors.[11] Although our compound is not a dicarboxylic acid amide, the pyrrolidine core is a key element for recognition by the enzyme, making DPP-IV an important target to screen against.

-

Oncology

-

Potential Target: Chemokine Receptor CXCR4

-

Rationale: The CXCR4 receptor and its ligand CXCL12 play a critical role in cancer metastasis, inflammation, and HIV infection. Pyrrolidine-containing derivatives have been successfully designed as CXCR4 antagonists, demonstrating efficacy in mouse models of cancer metastasis.[12] Given the importance of this pathway in oncology, evaluating our compound's ability to modulate CXCR4 signaling is a high priority.

-

Experimental Workflows for Target Validation

A hierarchical screening and validation approach is recommended, beginning with in vitro assays and progressing to cell-based and, eventually, in vivo models for the most promising activities.

General Target Validation Workflow

The following diagram outlines a generalized workflow for assessing the compound against any of the proposed protein targets.

Caption: A generalized workflow for target validation.

Detailed Experimental Protocols

The following table summarizes the initial, high-priority assays for each proposed target.

| Therapeutic Area | Proposed Target | Recommended Primary Assay | Assay Principle & Endpoint | Secondary/Confirmatory Assay |

| CNS Disorders | DAT / NET | Radioligand Binding Assay | Competitive displacement of a known radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) from membranes expressing the transporter. Endpoint: IC₅₀. | Synaptosomal Neurotransmitter Uptake Assay (Measures functional inhibition of dopamine or norepinephrine uptake). Endpoint: IC₅₀. |

| 5-HT2A Receptor | Calcium Flux Assay | Measurement of intracellular calcium mobilization in response to receptor activation in a stable cell line (e.g., CHO-K1) expressing the human 5-HT2A receptor. Endpoint: EC₅₀ (agonist) or IC₅₀ (antagonist). | Radioligand Binding Assay (e.g., with [³H]ketanserin) to determine binding affinity (Ki). | |

| Infectious Diseases | DNA Gyrase | Supercoiling Inhibition Assay | Measures the ability of the compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase. Endpoint: IC₅₀. | Bacterial Growth Inhibition Assay (MIC determination against a panel of Gram-positive and Gram-negative bacteria). |

| Metabolic Disorders | DPP-IV | Fluorometric Enzyme Assay | Measures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by recombinant human DPP-IV. Inhibition reduces the rate of fluorescence increase. Endpoint: IC₅₀. | Selectivity profiling against related proteases (e.g., DPP-8, DPP-9, FAP). |

| Oncology | CXCR4 | Chemotaxis Assay | Measures the ability of the compound to block CXCL12-induced migration of a CXCR4-expressing cell line (e.g., Jurkat) through a porous membrane. Endpoint: IC₅₀. | Calcium Flux Assay (Measures inhibition of CXCL12-induced calcium mobilization). |

Step-by-Step Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol provides a framework for the initial screening against a key bacterial target.

-

Preparation of Reagents:

-

Prepare assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/ml albumin).

-

Prepare relaxed circular pBR322 DNA (1 U/µl).

-

Prepare a stock solution of E. coli DNA Gyrase.

-

Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO.

-

Positive control: Ciprofloxacin.

-

Negative control: DMSO vehicle.

-

-

Reaction Setup:

-

In a 96-well plate or microcentrifuge tubes, add 3 µl of the compound dilution or control to 15 µl of assay buffer.

-

Add 3 µl of relaxed pBR322 DNA.

-

Add 6 µl of DNA Gyrase.

-

Initiate the reaction by adding 3 µl of 10 mM ATP. The final reaction volume is 30 µl.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding 6 µl of a stop solution (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue).

-

Load the entire reaction mixture onto a 1% agarose gel containing 0.5 µg/ml ethidium bromide.

-

Perform electrophoresis at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

-

-

Data Interpretation:

-

Visualize the gel under UV light. The negative control (DMSO) should show a high proportion of supercoiled DNA. The positive control (Ciprofloxacin) should show inhibition of supercoiling, with the DNA remaining in its relaxed state.

-

Quantify the intensity of the supercoiled DNA band for each compound concentration.

-

Calculate the percentage of inhibition relative to the controls and plot against the compound concentration to determine the IC₅₀ value.

-

Causality and Self-Validation: This assay directly measures the enzymatic function of DNA gyrase. The inclusion of both positive (Ciprofloxacin) and negative (DMSO) controls on the same gel ensures that the assay is performing as expected and that any observed inhibition is due to the test compound and not an artifact. The clear difference in migration between supercoiled and relaxed DNA provides a robust and easily interpretable readout.

Signaling Pathway Visualization: CXCR4

Should the compound demonstrate activity as a CXCR4 antagonist, it would be expected to inhibit the following signaling cascade:

Caption: Simplified CXCR4 signaling pathway.

Conclusion and Future Directions

The compound this compound represents a novel chemical entity with significant therapeutic potential, inferred from the well-documented biological activities of its core structural components. The proposed research program, focusing on high-value targets in CNS disorders, infectious diseases, metabolic disorders, and oncology, provides a clear and logical path forward. Positive results in the initial in vitro screens should be followed by comprehensive selectivity profiling and in vitro ADME-Tox studies to build a robust profile of the compound. Successful validation against one or more of these targets would warrant the initiation of medicinal chemistry efforts to optimize potency and drug-like properties, ultimately paving the way for preclinical in vivo efficacy studies. This document serves as a foundational guide to unlock the full therapeutic potential of this promising molecule.

References

-

Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity. [Link]

-

Poyraz, S., Dinçer, H. A., Yaktubay Naciye, D., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

(2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. [Link]

-

Basha, N. J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Semantic Scholar. [Link]

-

Singh, S. B., et al. (2006). Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3268-72. [Link]

-

Li, X., et al. (2020). Discovery of Novel Pyrrolidine Derivatives as Potent and Orally Bioavailable CXCR4 Antagonists for Cancer Metastasis. Journal of Medicinal Chemistry, 63(23), 14634-14653. As referenced in Poyraz, S., et al. (2023). Frontiers in Pharmacology. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Sabnis, R. W. (2025). Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses. ACS Medicinal Chemistry Letters. [Link]

-

Sreekanth, P. S., & Jha, A. (2020). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

-

Sabnis, R. W. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters. [Link]

-

Sreekanth, P. S., & Jha, A. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. [Link]

-

Kaur, A., & Kumar, V. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13, 10692-10701. [Link]

-

Poleszak, E., & Serefko, A. (Eds.). (n.d.). Special Issue: Novel Compounds in the Treatment of the CNS Disorders, 2nd Edition. Molecules. [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

-

Lyakhova, E., et al. (2024). Stonikacidin A, an Antimicrobial 4-Bromopyrrole Alkaloid Containing L-Idonic Acid Core from the Northwestern Pacific Marine Sponge Lissodendoryx papillosa. Marine Drugs, 22(9), 421. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. drugs.ie [drugs.ie]

- 8. Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide

Disclaimer: The initial inquiry for CAS number 490027-02-6 did not yield a specific, publicly documented chemical entity. This guide will therefore focus on a closely related and well-characterized compound, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 19837-74-2) . The principles of synthesis and the general properties discussed herein are representative of this class of sulfonamides and provide a valuable framework for researchers in drug development.

Introduction

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, the discovery of which marked a paradigm shift in medicine. Their broad spectrum of biological activities continues to make them a subject of intense research in medicinal chemistry.[1] This guide provides a detailed technical overview of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, a representative member of the arylsulfonamide family. We will delve into its physicochemical properties, provide a comprehensive, step-by-step synthesis protocol with underlying chemical principles, and elucidate its established mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-N-(4-methoxyphenyl)benzenesulfonamide | [1] |

| CAS Number | 19837-74-2 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₃S | [1][2] |

| Molecular Weight | 278.33 g/mol | [1][2] |

| Melting Point | 250–252 °C | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in polar solvents like ethanol and methanol; limited solubility in non-polar solvents. | [1] |

| logPoct/wat | 2.078 | [2] |

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of synthesized compounds.[1] Characterization of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is typically achieved using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the aromatic rings and functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the C-O stretch of the methoxy group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation.

Synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide: A Multi-Step Approach

The synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a multi-step process that involves the protection of a reactive functional group, electrophilic aromatic substitution, nucleophilic substitution, and finally, deprotection.[1][4] This strategic approach is necessary to achieve the desired product with high yield and purity.

Experimental Workflow Diagram

Caption: Multi-step synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.

Step 1: Protection of the Amino Group

Rationale: The synthesis begins with the protection of the amino group of aniline. The free amino group is highly activating and would react with chlorosulfonic acid in an uncontrolled manner, leading to multiple side products.[5] Acetylation with acetic anhydride converts the highly reactive amino group into a less reactive acetamido group. This acetamido group is still an ortho-, para-director, but its steric bulk favors the formation of the para-substituted product in the subsequent chlorosulfonation step.[6]

Protocol:

-

In a suitably sized flask, dissolve aniline in a mixture of water and hydrochloric acid.

-

Add a solution of sodium acetate to the mixture.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride dropwise while stirring vigorously.

-

Continue stirring until a white precipitate of acetanilide forms.

-

Collect the crude acetanilide by vacuum filtration and wash with cold water.

-

Recrystallize the product from hot water to obtain pure acetanilide.[7]

Step 2: Chlorosulfonation

Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring via an electrophilic aromatic substitution reaction.[8] Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺). The reaction is typically carried out at a controlled temperature to prevent side reactions.

Protocol:

-

In a dry flask equipped with a stirrer and placed in an ice bath, carefully add chlorosulfonic acid.[7]

-

Slowly add dry acetanilide in small portions, ensuring the temperature is maintained between 10-15 °C.[9] Vigorous evolution of hydrogen chloride gas will occur, so the reaction must be performed in a well-ventilated fume hood.[9]

-

After the addition is complete, the reaction mixture is gently heated (e.g., on a water bath at 60-80 °C) for approximately one hour to ensure the completion of the reaction.[7][9]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.[7]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.[7] The product is typically used in the next step without further purification.

Step 3: Amination (Sulfonamide Bond Formation)

Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with an amine. In this step, p-acetamidobenzenesulfonyl chloride is reacted with p-anisidine (4-methoxyaniline) to form the sulfonamide linkage.[1] A base, such as pyridine, is often used to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the reaction to completion.[1]

Protocol:

-

Dissolve p-acetamidobenzenesulfonyl chloride and p-anisidine in a suitable dry solvent, such as pyridine.[1]

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.

-

Collect the crude N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide by vacuum filtration and wash with water.

-

The product can be purified by recrystallization from a suitable solvent like ethanol.

Step 4: Deprotection (Hydrolysis of the Amide)

Rationale: The final step involves the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved by acid-catalyzed hydrolysis.

Protocol:

-

Suspend the purified N-(4-methoxyphenyl)-4-acetamidobenzenesulfonamide in a solution of dilute hydrochloric acid.

-

Heat the mixture under reflux until the solid dissolves, indicating the completion of the hydrolysis.

-

Cool the solution and neutralize it with a base, such as sodium bicarbonate, to precipitate the final product, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.

-

Collect the product by vacuum filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from ethanol or methanol.[1]

Mechanism of Antimicrobial Action

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a key enzyme in the bacterial folic acid synthesis pathway.[4][10][11] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo.[12] Folic acid is a vital precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[10]

Signaling Pathway Diagram

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

The key steps in the mechanism are:

-

Structural Mimicry: Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[12]

-

Competitive Inhibition: Due to this structural similarity, sulfonamides compete with PABA for the active site of DHPS.[10]

-

Disruption of Folic Acid Synthesis: When the sulfonamide drug binds to DHPS, it prevents the condensation of PABA with a pteridine precursor to form dihydropteroic acid, a critical intermediate in the folic acid pathway.[4]

-

Bacteriostasis: The inhibition of folic acid synthesis leads to a depletion of the essential downstream products, including purines and thymidine, which are necessary for DNA and RNA synthesis.[1] This ultimately halts bacterial growth and replication, resulting in a bacteriostatic effect.[12]

The selective toxicity of sulfonamides towards bacteria is due to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet through a specific transport mechanism that is absent in bacteria.[12]

Conclusion

This technical guide has provided a comprehensive overview of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, a representative sulfonamide. By detailing its physicochemical properties, outlining a robust multi-step synthesis with clear rationales for each step, and illustrating its mechanism of action, this document serves as a valuable resource for professionals in the field of drug discovery and development. The foundational principles and methodologies described herein are broadly applicable to the synthesis and study of other sulfonamide derivatives, highlighting the enduring importance of this class of compounds in medicinal chemistry.

References

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.

- Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. (2025, April 5).

- (PDF) Antimicrobial sulfonamide drugs. (n.d.).

- “SULPHONAMIDES". (n.d.). MES's College of Pharmacy, Sonai.

- Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Prepar

- Sulfonamide: Mechanism of Action & Uses - Video. (n.d.). Study.com.

- Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. (n.d.). BenchChem.

- Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017, February 17). Asian Journal of Pharmaceutics.

- To perform synthesis of sulphonilamide from acetanilide. (2021, May 12). YouTube.

- Avoiding common pitfalls in the synthesis of o-sulfanilamide. (n.d.). BenchChem.

- Synthesis of Sulfanilamide. (n.d.). Chemistry Steps.

- Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure.

- Electrochemical Synthesis of Sulfonamide Derivatives Based on the Oxidation of 2,5-Diethoxy-4-Morpholinoaniline in the Presence of Arylsulfinic Acids | The Journal of Organic Chemistry. (2014, June 13).

- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

- Synthesis of sulfonamides from aniline by using DABSO. (n.d.).

- 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. (n.d.). PMC - NIH.

- Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery. (n.d.). BenchChem.

- Supporting information:. (n.d.). The Royal Society of Chemistry.

- Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). Cheméo.

- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.

- (PDF) N-(4-Methoxyphenyl)benzenesulfonamide. (n.d.).

- Synthesis of 4-Acetamidobenzenesulfonyl chloride. (n.d.). PrepChem.com.

- Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. (2020, February 25).

- CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride. (n.d.). CymitQuimica.

- For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. (2020, May 21). Chegg.

- p-ACETAMINOBENZENESULFINIC ACID. (n.d.). Organic Syntheses Procedure.

- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019, December 24). International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. evitachem.com [evitachem.com]

- 2. 4-amino-N-(4-methoxyphenyl)benzenesulfonamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chegg.com [chegg.com]

- 6. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. researchgate.net [researchgate.net]

- 12. mespharmacy.org [mespharmacy.org]

Methodological & Application

In vivo studies using 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid animal models

Application Note: Preclinical Characterization & In Vivo Profiling of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid (BPPA)

Part 1: Executive Summary & Strategic Rationale

This compound (BPPA) (CAS: 490027-02-6) represents a specific class of non-natural

-

Nootropics & Stimulants: The pyrrolidine ring attached to a phenyl-bearing carbon is the core structure of the "racetam" family and substituted cathinones (e.g.,

-PVP), suggesting potential CNS activity.[1] -

Anti-inflammatory Agents: The

-phenylacetic acid moiety is the pharmacophore of NSAIDs like Bromfenac and Diclofenac.[1]

Current Status: As of late 2023, BPPA lacks extensive published in vivo data in open literature.[1] Therefore, this Application Note serves as a De Novo Characterization Guide . It provides the foundational protocols required to establish the pharmacokinetic (PK) profile, toxicology, and primary therapeutic indication (CNS vs. Anti-inflammatory) of this New Chemical Entity (NCE).[1]

Part 2: Experimental Design & Logic (The "Why" and "How")

Structural Analysis & Formulation Strategy

BPPA is zwitterionic (carboxylic acid + tertiary amine).[1] This dictates specific solubility challenges.

-

Challenge: High crystallinity and poor solubility in neutral water.[1]

-

Solution: Use of pH adjustment or cosolvents.[1]

-

Vehicle Selection: For in vivo IP/PO administration, a formulation of 5% DMSO / 5% Tween-80 / 90% Saline is recommended to ensure bioavailability without masking biological effects.[1]

Experimental Workflow

The characterization pipeline follows a "Fail-Fast" logic:

-

Formulation Verification: Ensure stability.

-

Toxicity Screen (Irwin Test): Define the "No Observed Adverse Effect Level" (NOAEL).

-

Pharmacokinetics (PK): Determine if BPPA crosses the Blood-Brain Barrier (BBB).[1]

-

Efficacy Models: Branch based on PK results (CNS vs. Peripheral).

Figure 1: Decision-tree workflow for the preclinical evaluation of BPPA. The critical pivot point is the Blood-Brain Barrier (BBB) permeability determined in the PK phase.[1]

Part 3: Detailed Protocols

Protocol A: Formulation & Dose Preparation

Objective: Create a stable, injectable solution for animal studies.

-

Weighing: Weigh 100 mg of BPPA.

-

Dissolution:

-

Add 500

L DMSO (Dimethyl sulfoxide).[1] Vortex until clear. -

Add 500

L Tween-80 . Vortex. -

Slowly add 9.0 mL of warm (37°C) Sterile Saline (0.9% NaCl) while stirring.

-

-

pH Adjustment: Check pH. If precipitation occurs or pH < 5, adjust carefully with 0.1N NaOH to pH 7.0–7.4.[1]

-

Filtration: Pass through a 0.22

m syringe filter for sterilization. -

Final Concentration: 10 mg/mL.

-

Dosing Volume: 10 mL/kg yields a dose of 100 mg/kg .[1]

-

Protocol B: Pharmacokinetics & BBB Permeability

Objective: Determine half-life (

-

Subjects: Male C57BL/6 Mice (n=12), 8–10 weeks old.[1]

-

Dose: 10 mg/kg (IV) and 30 mg/kg (PO).[1]

-

Sampling:

-

Bioanalysis (LC-MS/MS):

Data Output Table (Template):

| Parameter | Plasma (IV) | Plasma (PO) | Brain (PO) | Interpretation |

| [Data] | [Data] | [Data] | Absorption Peak | |

| - | [Data] | [Data] | Rate of Absorption | |

| [Data] | [Data] | [Data] | Total Exposure | |

| - | [Data] | - | Bioavailability | |

| Brain/Plasma Ratio | - | - | [Data] | >0.1 indicates CNS activity |

Protocol C: The Modified Irwin Test (Primary Screen)

Objective: Rapidly identify CNS stimulation, sedation, or neurotoxicity.[1] This is the "Go/No-Go" safety gate.[1]

-

Subjects: CD-1 Mice (n=6 per dose group).[1]

-

Dose Groups: Vehicle, 10, 30, 100 mg/kg (IP).[1]

-

Observation Window: 0–180 minutes post-injection.[1]

Scoring Matrix: Perform observations at +15, +30, +60, +120 min.

-

Behavioral Arousal: (Score 0-8)

-

Motor Coordination: Rotarod or Grid Walking.

-

Autonomic Signs: Piloerection, salivation, pupil diameter (Mydriasis = Sympathetic activation).[1]

-

Reflexes: Righting reflex, corneal reflex.[1]

Success Criteria: If animals show Score > 6 on arousal without seizures, proceed to Protocol D (Stimulant Profiling) . If animals show sedation (Score < 3), proceed to Sedative Profiling .[1] If no CNS effect, proceed to Protocol E (Anti-inflammatory) .[1]

Protocol D: Open Field Locomotor Activity (CNS Efficacy)

Context: If PK shows brain penetration and Irwin test shows arousal.[1]

-

Apparatus: 40x40cm plexiglass arena with infrared beam tracking.[1]

-

Acclimatization: 30 min in the room (dark cycle).

-

Treatment: Administer BPPA (10, 30 mg/kg IP) or Amphetamine (2 mg/kg, Positive Control).[1]

-

Recording: Place mouse in center immediately post-injection.[1] Record for 60 min.[1]

-

Metrics:

Protocol E: Acetic Acid-Induced Writhing (Peripheral Analgesia)

Context: If PK shows poor brain penetration or structure suggests NSAID-like activity.[1]

-

Principle: Phenylacetic acid derivatives often inhibit COX enzymes.[1] This test measures peripheral analgesic efficacy.[1]

-

Pre-treatment: Administer BPPA (30, 100 mg/kg PO) or Diclofenac (10 mg/kg, Positive Control) 60 min prior to challenge.[1]

-

Challenge: IP injection of 0.6% Acetic Acid (10 mL/kg).

-

Measurement: Count number of "writhes" (abdominal constrictions + hind limb stretching) for 20 mins starting 5 mins post-challenge.

-

Calculation:

.[1]

Part 4: Mechanism of Action Hypothesis & Signaling

Given the structure, two potential pathways are hypothesized.[1] The diagram below illustrates the divergent signaling possibilities based on the target engagement.

Figure 2: Hypothesized Pharmacodynamics.[1] Pathway A represents the stimulant-like potential (structural similarity to pyrovalerones).[1] Pathway B represents the NSAID-like potential (structural similarity to bromfenac).[1]

Part 5: Safety & Toxicology Notes

-

Handling: BPPA is an organobromine compound.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

-

Metabolic Risks: The 4-bromo-phenyl moiety can undergo oxidative debromination or form reactive epoxide intermediates in the liver (CYP450 mediated), potentially leading to hepatotoxicity.[1]

-

Recommendation: Include liver histopathology in any sub-chronic (7-14 day) study.[1]

-

References

-

Vogel, H. G. (2008).[1] Drug Discovery and Evaluation: Pharmacological Assays. Springer Science & Business Media.[1] (Standard reference for Irwin Test and Writhing Test protocols). Link[1]

-

Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.[1] (Source for BBB permeability and formulation strategies). Link

-

European Medicines Agency (EMA). (2023).[1] Guideline on the non-clinical investigation of the dependence potential of medicinal products. (Guidance for testing CNS stimulants). Link

-

PubChem. (2023).[1] Compound Summary for CID 135432655: 2-(4-bromophenyl)-2-pyrrolidin-1-ylacetic acid.[1] National Library of Medicine.[1] Link[1]

-

Simmons, D. L., et al. (2004).[1] Cyclooxygenase Isozymes: The Biology of Prostaglandin Synthesis and Inhibition. Pharmacological Reviews. (Mechanistic grounding for Phenylacetic acid NSAID activity). Link

Sources

Application Note: Cytotoxicity Profiling of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

[1]

Abstract

This application note details the standardized protocols for evaluating the cytotoxicity of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid , a zwitterionic pharmaceutical intermediate containing a lipophilic bromophenyl group and a nitrogenous pyrrolidine ring.[1] Due to its specific physicochemical properties—namely the coexistence of an acidic carboxyl group and a basic pyrrolidine nitrogen—standard assays requires specific optimization to avoid false positives caused by pH shifts or solubility artifacts. This guide outlines a dual-assay approach using MTT (Metabolic) and LDH (Membrane Integrity) assays to distinguish between cytostatic and cytotoxic effects.[1]

Introduction & Compound Analysis

Chemical Context

This compound is a functionalized amino acid derivative.[1] Its structure presents unique challenges for in vitro screening:

-

Lipophilicity: The 4-bromophenyl moiety increases logP, facilitating cell membrane penetration but potentially causing precipitation in aqueous media.[1]

-

Acidity/Basicity: The molecule is amphoteric. In unbuffered media, high concentrations (>100 µM) may lower extracellular pH, triggering acid-induced cell death unrelated to specific chemical toxicity.[1]

Experimental Rationale

To ensure robust data (E-E-A-T), we utilize a Multiparametric Cytotoxicity Strategy :

-

Metabolic Activity (MTT Assay): Measures mitochondrial succinate dehydrogenase activity.[1] A reduction here indicates mitochondrial stress or growth inhibition.[1]

-

Membrane Integrity (LDH Release): Measures leakage of lactate dehydrogenase into the supernatant.[1] A signal here confirms necrosis/lysis.[1][2]

Pre-Assay Preparation (Critical Step)[1]

Before cell seeding, the Test Article (TA) must be validated for solubility and pH neutrality.

Stock Solution Preparation[1]

-

Solvent: Dimethyl sulfoxide (DMSO).[1]

-

Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Solubility & pH Stress Test

-

Dilute the 100 mM stock to 200 µM (2x highest test concentration) in complete cell culture media (e.g., DMEM + 10% FBS).

-

Visual Check: Inspect for precipitation (turbidity) under a microscope.[1]

-

pH Check: If the media turns yellow (phenol red indicator), the acidic moiety is overwhelming the bicarbonate buffer.

-

Corrective Action: Supplement media with 25 mM HEPES to maintain physiological pH (7.2–7.4).[1]

-

Visual Workflow

The following diagram outlines the logical flow for preparing the compound and selecting the appropriate assay endpoint.

Figure 1: Integrated workflow for parallel assessment of metabolic inhibition and membrane rupture.

Protocol A: MTT Metabolic Assay

Objective: Determine the IC50 value based on mitochondrial reductase activity.

Reagents

-

MTT Reagent: 5 mg/mL in PBS (sterile filtered).[1]

-

Solubilization Buffer: DMSO (100%).[1]

-

Positive Control: Doxorubicin (1 µM) or Staurosporine.[1]

-

Vehicle Control: Media + 0.5% DMSO.[1]

Step-by-Step Procedure

-

Seeding: Plate cells (e.g., HEK293 or HepG2) at 5,000–10,000 cells/well in 100 µL media. Incubate 24h for attachment.

-

Treatment:

-

Aspirate old media.[1]

-

Add 100 µL of Test Article dilutions (Range: 0.1 µM to 100 µM).

-

Note: Ensure final DMSO concentration is consistent (<0.5%) across all wells.

-

-

Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours.

-

Solubilization:

-

Readout: Measure absorbance at 570 nm (Reference: 630 nm).

Data Calculation

1Protocol B: LDH Membrane Integrity Assay

Objective: Confirm if the compound causes cell lysis (necrosis) or merely stops growth (cytostatic).

Reagents

-

LDH Reaction Mix: Lactate + NAD+ + Tetrazolium salt (Commercial Kit recommended for stability).[1]

-

Lysis Control (Max Toxicity): Media + 1% Triton X-100.[1]

Step-by-Step Procedure

-

Supernatant Collection: (Perform before the MTT step on the same plate if multiplexing, or use a duplicate plate).

-

Transfer 50 µL of culture supernatant from treated wells to a new clear 96-well plate.

-

-

Reaction: Add 50 µL of LDH Reaction Mix to the supernatant.

-

Incubation: Incubate for 30 minutes at room temperature in the dark .

-

Stop: Add Stop Solution (usually 1N HCl) if required by kit.

-

Readout: Measure absorbance at 490 nm .

Data Interpretation & Mechanism

Comparing MTT and LDH results provides mechanistic insight into the this compound activity.[1]

| Scenario | MTT Viability | LDH Release | Interpretation |

| A | High (>90%) | Low (<10%) | Non-Toxic |

| B | Low (<50%) | High (>50%) | Cytotoxic (Necrosis/Lysis) |

| C | Low (<50%) | Low (<10%) | Cytostatic (Growth Arrest) |

| D | High | High | Interference/Artifact (Check pH) |

Mechanistic Pathway Visualization[1]

Figure 2: Potential cellular impact pathways.[1] High LDH release suggests direct membrane disruption or late-stage necrosis.[1]

References

-

OECD. (2018).[1][5] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1][5][6][7][8] OECD Series on Testing and Assessment.[1] [Link][1][5]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53403631 (Related Structure).[1][Link][1]

-

Riss, T. L., et al. (2013).[1] Cell Viability Assays.[1][3][4][9][10][11][12][13] Assay Guidance Manual.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. OECD | Guidance Document on Good In Vitro Method Practices (GIVIMP) [chemycal.com]

- 6. oecd.org [oecd.org]

- 7. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]

- 8. iivs.org [iivs.org]

- 9. sartorius.com [sartorius.com]

- 10. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Antimicrobial Susceptibility Profiling of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid

Executive Summary

This guide outlines the standardized protocol for evaluating the antimicrobial activity of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid (referred to herein as BPPA ). As a functionalized non-proteinogenic amino acid derivative, BPPA represents a chemical scaffold of interest for Structure-Activity Relationship (SAR) studies involving pyrrolidine-based peptidomimetics.

This document details the Broth Microdilution Method (Gold Standard) adapted from CLSI M07-A11 guidelines, tailored for the physicochemical properties of phenylacetic acid derivatives. It includes specific instructions for solubilization, inoculum preparation, and data interpretation to distinguish between bacteriostatic and bactericidal activity.

Compound Characterization & Pre-Analytical Handling

Physicochemical Profile

BPPA contains a lipophilic bromophenyl group and a basic pyrrolidine ring. At physiological pH (7.2–7.4), it exists in equilibrium between its zwitterionic and anionic forms. This amphiphilic nature dictates specific solvent requirements to prevent precipitation during the assay.

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Weight | ~284.15 g/mol |

| Solubility | Low in water; Soluble in DMSO, Methanol |

| pKa (Predicted) | Carboxyl: ~2.5 |

| Storage | -20°C, desiccated, protected from light |

Stock Solution Preparation

Critical Step: Do not dissolve directly in the culture broth.

-

Weighing: Weigh 10 mg of BPPA powder.

-

Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10,240 µg/mL (100x the highest test concentration).

-

Rationale: DMSO ensures complete solubilization of the lipophilic phenyl ring.

-

-

Sterilization: Do not autoclave. If necessary, filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter.

-

Note: Nylon filters may bind the compound.

-

Core Protocol: Broth Microdilution (MIC Determination)[1][2]

Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of BPPA that inhibits visible bacterial growth after 16–20 hours.

Materials

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Why CAMHB? Standardized Ca²⁺/Mg²⁺ levels ensure consistent activity for membrane-active agents and aminoglycoside controls.

-

-

Plates: 96-well polystyrene microtiter plates (U-bottom).[1][2]

-

Organisms:

-

Gram-Negative Control:Escherichia coli ATCC 25922

-

Gram-Positive Control:Staphylococcus aureus ATCC 29213

-

Experimental Workflow

Step 1: Plate Preparation (Serial Dilution)

-

Dispense 100 µL of CAMHB into columns 2 through 12 of the 96-well plate.

-

Dispense 200 µL of the 2x working solution of BPPA (prepared in broth, max 2% DMSO) into column 1.

-

Perform a 2-fold serial dilution : Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

-

Result: Concentration range typically 128 µg/mL to 0.25 µg/mL .

-

-

Controls:

-

Column 11: Growth Control (Broth + Inoculum + Solvent Vehicle).

-

Column 12: Sterility Control (Broth only).

-

Step 2: Inoculum Preparation (Direct Colony Suspension)

-

Select 3-5 isolated colonies from an overnight agar plate.

-

Suspend in saline to match a 0.5 McFarland Standard (approx.

CFU/mL). -

Dilution: Dilute this suspension 1:100 in CAMHB.

-

Target: This yields

CFU/mL.

-

-

Inoculation: Add 10 µL of the diluted suspension to each well (except Sterility Control).

-

Final Test Density:

CFU/mL.

-

Step 3: Incubation[3]

-

Seal plates with breathable adhesive film to prevent evaporation.

-

Incubate at 35°C ± 2°C in ambient air for 16–20 hours .

Workflow Visualization

Figure 1: Standardized Broth Microdilution Workflow for BPPA Testing.

Secondary Protocol: Time-Kill Kinetics

Objective: Determine if BPPA is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) at the MIC.

Methodology

-

Setup: Prepare tubes with CAMHB containing BPPA at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).

-

Inoculum: Add bacteria to a final density of

CFU/mL. -

Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar.

-

Count: Incubate agar plates and count colonies.

Interpretation Logic[5]

-

Bactericidal:

reduction in CFU/mL (99.9% kill) compared to the initial inoculum. -

Bacteriostatic:

reduction.

Data Analysis & Quality Control

QC Validation

The test is valid ONLY if:

-

Growth Control shows good turbidity (button > 2mm).

-

Sterility Control is clear.

-

Reference Antibiotic (e.g., Ciprofloxacin) MIC falls within CLSI ranges for the specific QC strain used.

Interference Troubleshooting

BPPA contains a bromine atom and a carboxylic acid.

-

Precipitation: If "haze" appears at high concentrations immediately after adding broth, the compound has crashed out. Solution: Repeat using a higher DMSO % (up to 2.5% final) or verify pH of the broth is not too acidic (keep > 7.0).

-

Color Change: Brominated compounds can sometimes degrade or react with light. Ensure plates are kept in the dark during incubation.

Decision Logic for Activity

Figure 2: Decision Matrix for Validating and Interpreting MIC Results.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. EUCAST. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[4][5][6] Nature Protocols, 3(2), 163–175. [Link]

-

PubChem. (n.d.).[7] Compound Summary: this compound. National Library of Medicine. [Link]

Sources

- 1. repub.eur.nl [repub.eur.nl]

- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. researchgate.net [researchgate.net]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. 2-(4-Bromopyridin-2-YL)acetic acid | C7H6BrNO2 | CID 53403631 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid Derivatization

Welcome to the technical support center for the derivatization of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your reaction conditions. The unique steric hindrance of this α,α-disubstituted amino acid derivative presents specific challenges that this guide will help you navigate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields or no reaction when derivatizing this compound using standard coupling reagents like DCC or EDC?

A1: The primary reason for low reactivity is the significant steric hindrance around the carboxylic acid group. The presence of a bulky bromophenyl group and a pyrrolidinyl group on the α-carbon physically obstructs the approach of the amine nucleophile and the coupling reagent.[1] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome this steric barrier, leading to slow or incomplete reactions.[1][2]

Q2: What are the most effective coupling reagents for this sterically hindered substrate?

A2: For sterically demanding couplings, more powerful activating reagents are necessary.[1] Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are significantly more effective.[1][3] These reagents form highly reactive esters in situ that can overcome the steric hindrance.[1] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][4]

Q3: My reaction appears to be slow, even with a potent coupling reagent. What can I do to improve the reaction rate?

A3: Steric hindrance inherently slows down the reaction rate.[1] To improve this, you can:

-

Increase the reaction time: Extend the reaction from a few hours to overnight to allow the coupling to proceed to completion.[1]

-

Apply gentle heating: A moderate increase in temperature can help overcome the activation energy. However, this should be done cautiously to minimize the risk of racemization.[1]

-

Consider microwave-assisted synthesis: Microwave energy can efficiently heat the reaction, driving difficult couplings to completion more rapidly.[1]

Q4: Can the choice of solvent impact the success of the derivatization?

A4: Absolutely. The solvent plays a crucial role in solvating the reactants and intermediates.[1] For sterically hindered substrates, N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties.[1] In some cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial to prevent aggregation and improve reaction efficiency.[1]

Q5: I am concerned about racemization of the chiral center during the derivatization process. How can I minimize this?

A5: Racemization can be a concern, especially under harsh reaction conditions. To minimize it:

-

Use appropriate additives: Additives like HOBt or HOAt can suppress racemization when using certain coupling reagents.

-

Avoid excessive heat: High temperatures can promote racemization.[1]

-

Choose the right base: A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is generally preferred over simpler amines.

-

Consider acyl fluorides: Acyl fluorides are reported to be less prone to α-racemization than acyl chlorides.[4]

Q6: Are there any potential side reactions I should be aware of besides racemization?

A6: Yes, two other potential side reactions are:

-

Decarboxylation: Although generally requiring harsh conditions, prolonged heating or extreme pH could potentially lead to the loss of the carboxylic acid group.[5][6][7]

-

Decomposition: The starting material or activated intermediates may be unstable under certain conditions, leading to decomposition products. This can be exacerbated by prolonged reaction times at elevated temperatures.

Troubleshooting Guide: Low Derivatization Yield

This guide provides a systematic approach to troubleshooting low yields in the derivatization of this compound.

Start [label="Low or No Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="Inefficient Coupling Reagent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Upgrade_Reagent [label="Switch to HATU, HBTU, PyBOP, or Acyl Fluoride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conditions [label="Suboptimal Reaction Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Increase Time, Gentle Heat, or Use NMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Stoichiometry [label="Incorrect Stoichiometry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_Stoichiometry [label="Use Excess Coupling Reagent & Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Purity [label="Impure Starting Materials?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify_Reagents [label="Purify Starting Acid, Amine, and Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Derivatization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Reagent; Check_Reagent -> Upgrade_Reagent [label="Yes"]; Check_Reagent -> Check_Conditions [label="No"]; Upgrade_Reagent -> Check_Conditions; Check_Conditions -> Optimize_Conditions [label="Yes"]; Check_Conditions -> Check_Stoichiometry [label="No"]; Optimize_Conditions -> Check_Stoichiometry; Check_Stoichiometry -> Adjust_Stoichiometry [label="Yes"]; Check_Stoichiometry -> Check_Purity [label="No"]; Adjust_Stoichiometry -> Check_Purity; Check_Purity -> Purify_Reagents [label="Yes"]; Check_Purity -> Success [label="No"]; Purify_Reagents -> Success; }

Caption: Troubleshooting workflow for low coupling efficiency.Comparative Data on Coupling Reagents

The following table summarizes the effectiveness of different coupling reagents for sterically hindered amino acids.

| Coupling Reagent | Reactive Intermediate | Relative Reactivity | Comments |

| DCC/EDC | O-acylisourea | Low | Often insufficient for hindered substrates; can lead to racemization.[3][8] |

| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may still be inadequate for highly hindered residues.[1] |

| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[1] |

| HATU | OAt ester | Very High | Generally considered one of the most effective reagents for difficult couplings.[1] |

| Acyl Fluorides (e.g., via TFFH) | Acyl Fluoride | Extremely High | Excellent for the most sterically demanding couplings; less prone to racemization.[1][4] |

Experimental Protocols

Protocol 1: Derivatization using HATU

This protocol is a robust starting point for the derivatization of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine of interest

-

HATU

-

DIPEA (Diisopropylethylamine)

-

Anhydrous NMP (N-methylpyrrolidone)

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous NMP.

-

Add the amine of interest (1.1 - 1.5 eq).

-

In a separate flask, dissolve HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq) in anhydrous NMP.

-

Add the HATU/DIPEA solution to the solution containing the acid and amine.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolve_Acid [label="Dissolve Acid & Amine in NMP"]; Prepare_HATU [label="Prepare HATU/DIPEA Solution in NMP"]; Combine [label="Combine Solutions"]; React [label="Stir at RT for 12-24h"]; Monitor [label="Monitor by TLC/LC-MS"]; Workup [label="Aqueous Workup & Extraction"]; Purify [label="Column Chromatography"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dissolve_Acid; Dissolve_Acid -> Prepare_HATU; Prepare_HATU -> Combine; Combine -> React; React -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> End; }

Caption: Experimental workflow for HATU-mediated derivatization.Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended when even potent uronium/phosphonium reagents fail to provide satisfactory results.[4]

Materials:

-

This compound

-

Amine of interest

-